![molecular formula C14H14N2O3 B1325048 Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate CAS No. 906353-03-5](/img/structure/B1325048.png)
Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate
Overview
Description
Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate, also known as 4-ethoxybenzoylmethyl-6-methylpyrazine, is an important organic chemical compound with a wide range of applications in scientific research. It is a colorless to yellowish crystalline solid that is soluble in organic solvents, such as methanol and ethanol. This compound is used in a variety of scientific studies, including protein crystallization, drug delivery, and chemical synthesis.
Scientific Research Applications
Liquid Crystal Properties : Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate has been studied for its liquid crystal properties. Research has shown that certain derivatives of this compound, such as ethyl (E)-4-[2-(3,4-dihydro-2-n-octyl-1-oxy-2H-1-benzothio-pyran-6-yl)-1-propenyl]benzoate, display textures typical of smectic or cholesteric phases, as observed through differential scanning calorimetry and polarizing micrography (Weerasekare et al., 2003).
Potential in Cancer Research : A derivative, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, was synthesized and used as a lead compound for the development of novel thrombin-receptor antagonists. This research focused on the synthesis of various derivatives and their biological activities, including anti-proliferatory activities for specific cancer cells (郭瓊文, 2006).
Supramolecular Structures : Studies on substituted 4-pyrazolylbenzoates, including ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have revealed hydrogen-bonded supramolecular structures. These structures exhibit different dimensions and offer insights into molecular interactions and potential applications in material science (Portilla et al., 2007).
Impact on Flavor Compounds : The influence of nonvolatile polyphenols on the volatility of flavor compounds, including ethyl benzoate, was explored. This study contributes to understanding the interactions between different chemical structures and their effects on sensory attributes in food science (Aronson & Ebeler, 2004).
Anti-Juvenile Hormone Activity : Research has demonstrated that derivatives of ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate possess anti-juvenile hormone activity. These studies, particularly in the context of silkworms, contribute to our understanding of insect development and may have implications for pest control (Yamada et al., 2016).
Corrosion Inhibition in Steel : A theoretical study on the synthesis of derivatives, including ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, has shown potential in the field of corrosion inhibition for mild steel in acidic environments. This research is significant for industrial applications and materials science (Arrousse et al., 2021).
Anti-PAR4 Activity in Drug Development : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives were identified as non-peptide protease-activated receptor 4 (PAR4) antagonists. This discovery is important in the development of novel antiplatelet agents for medical applications (Chen et al., 2008).
properties
IUPAC Name |
ethyl 4-(6-methylpyrazin-2-yl)oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-18-14(17)11-4-6-12(7-5-11)19-13-9-15-8-10(2)16-13/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMMDGVTHPQONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC(=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640400 | |
Record name | Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate | |
CAS RN |
906353-03-5 | |
Record name | Ethyl 4-[(6-methyl-2-pyrazinyl)oxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906353-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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